

# Stability and proper storage conditions for 2-Ethylphenylboronic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Ethylphenylboronic acid**

Cat. No.: **B151141**

[Get Quote](#)

An In-depth Technical Guide on the Stability and Proper Storage Conditions for **2-Ethylphenylboronic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile and recommended storage and handling procedures for **2-Ethylphenylboronic acid**. Adherence to these guidelines is crucial for ensuring the compound's integrity, obtaining reliable experimental results, and maintaining a safe laboratory environment.

## Physicochemical Properties

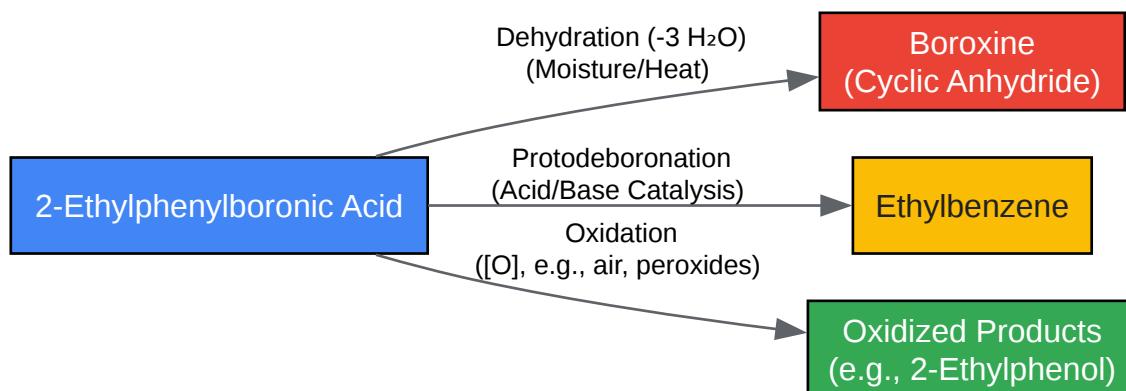
**2-Ethylphenylboronic acid** is an organoboron compound widely utilized in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. [1][2] Its physical and chemical properties are summarized below.

| Property          | Value                                                              | Reference(s)                            |
|-------------------|--------------------------------------------------------------------|-----------------------------------------|
| Chemical Name     | 2-Ethylphenylboronic acid                                          | <a href="#">[1]</a> <a href="#">[2]</a> |
| Synonyms          | 2-Ethylbenzeneboronic acid, o-Ethylphenylboronic acid              | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number        | 90002-36-1                                                         | <a href="#">[1]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>11</sub> BO <sub>2</sub>                     | <a href="#">[1]</a> <a href="#">[3]</a> |
| Molecular Weight  | 149.98 g/mol                                                       | <a href="#">[1]</a> <a href="#">[3]</a> |
| Appearance        | White to off-white solid, powder, or crystal                       | <a href="#">[2]</a>                     |
| Melting Point     | 102.5-107.5 °C                                                     | <a href="#">[1]</a> <a href="#">[4]</a> |
| Boiling Point     | 299.1±33.0 °C (Predicted)                                          | <a href="#">[2]</a>                     |
| pKa               | 8.61±0.58 (Predicted)                                              | <a href="#">[2]</a>                     |
| Form              | The compound often contains varying amounts of its anhydride form. | <a href="#">[2]</a> <a href="#">[5]</a> |

## Chemical Stability Profile

While **2-Ethylphenylboronic acid** is generally stable under standard ambient conditions when stored correctly, its reactivity makes it susceptible to degradation from several environmental factors. Boronic acids as a class are known to be sensitive to oxidation and hydrolysis.[\[6\]](#)[\[7\]](#)

### Key Factors Influencing Stability:


- **Moisture (Hygroscopicity):** Arylboronic acids are known to be hygroscopic.[\[8\]](#)[\[9\]](#) Exposure to moisture can lead to the loss of water between molecules to form a stable cyclic trimeric anhydride, known as a boroxine.[\[9\]](#)[\[10\]](#) Commercial preparations of **2-Ethylphenylboronic acid** often contain varying amounts of this anhydride.[\[2\]](#)
- **Oxidizing Agents:** The compound is incompatible with strong oxidizing agents.[\[11\]](#) Boronic acids are susceptible to oxidative degradation, which can cleave the carbon-boron bond.[\[7\]](#)

This instability can be particularly pronounced at physiological pH.[12]

- pH: The stability of the carbon-boron bond can be pH-dependent. Protoprodeboronation, a reaction that replaces the boronic acid group with a hydrogen atom, is a known degradation pathway for arylboronic acids and can be catalyzed by acidic or basic conditions.[7][13]
- Light: While not a primary degradation pathway, storage in a dark place is recommended to prevent potential photolytic degradation.[2]
- Temperature: The compound should be stored at room temperature.[2] While generally stable, elevated temperatures can accelerate degradation processes.[7]

## Potential Degradation Pathways

Understanding the potential degradation pathways of **2-Ethylphenylboronic acid** is essential for troubleshooting unexpected experimental results and for developing robust analytical methods. The primary routes of degradation are common to many arylboronic acids.

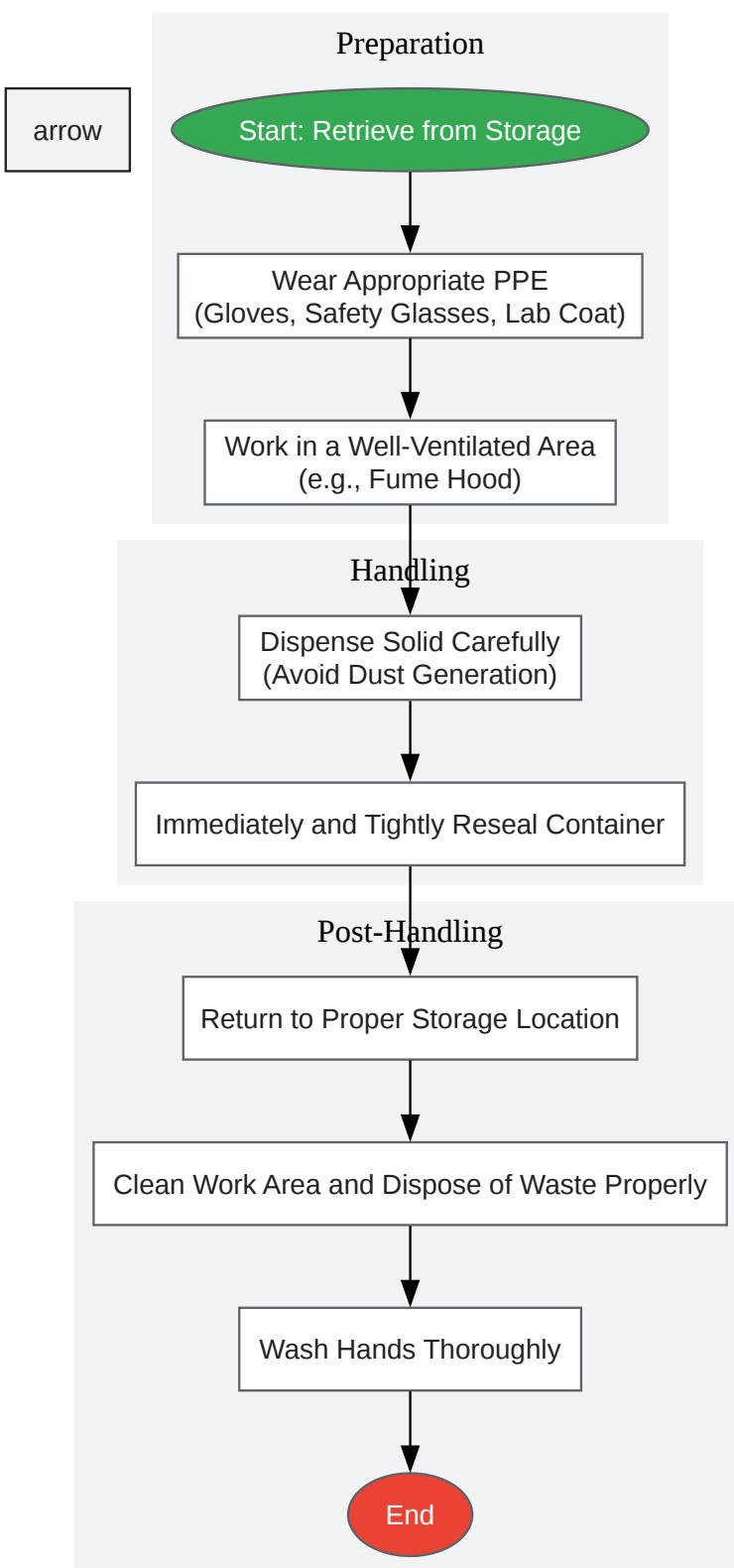


[Click to download full resolution via product page](#)

Caption: Potential degradation pathways for **2-Ethylphenylboronic acid**.

## Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of **2-Ethylphenylboronic acid**, the following storage and handling workflow should be implemented.


## Storage Conditions

Proper storage is the most critical factor in preserving the quality of the compound.

| Parameter   | Recommendation                                                                                     | Rationale                                               | Reference(s) |
|-------------|----------------------------------------------------------------------------------------------------|---------------------------------------------------------|--------------|
| Container   | Tightly closed original container.                                                                 | Prevents contamination and exposure to air/moisture.    | [14]         |
| Atmosphere  | Store in a dry place. For long-term storage, consider an inert atmosphere (e.g., Argon, Nitrogen). | The compound is hygroscopic and sensitive to oxidation. | [8]          |
| Temperature | Room Temperature.                                                                                  | Recommended for routine storage.                        | [2]          |
| Location    | Store in a cool, dark, well-ventilated area.                                                       | Protects from light and ensures a stable environment.   | [14][15]     |
| Segregation | Store away from incompatible materials such as strong oxidizing agents and strong acids.           | Prevents hazardous chemical reactions.                  | [11][16]     |

## Handling Procedures

Safe and effective handling minimizes personal exposure and preserves the compound's purity.



[Click to download full resolution via product page](#)

Caption: Recommended workflow for the safe handling of **2-Ethylphenylboronic acid**.

# General Experimental Protocol for Stability Assessment

While specific stability-indicating assays for **2-Ethylphenylboronic acid** are not detailed in the available literature, a general forced degradation study can be conducted to identify potential degradants and understand its stability profile under various stress conditions. This approach is standard in drug development and chemical research.

**Objective:** To assess the stability of **2-Ethylphenylboronic acid** by subjecting it to accelerated degradation conditions and analyzing the resulting products.

**Methodology:**

- Preparation of Stock Solution: Prepare a stock solution of **2-Ethylphenylboronic acid** in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
- Application of Stress Conditions:[7]
  - Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 24 hours).
  - Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a set time.
  - Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H<sub>2</sub>O<sub>2</sub>). Keep at room temperature for a set time, protected from light.
  - Thermal Degradation: Store the solid compound and an aqueous solution at an elevated temperature (e.g., 80 °C) in a calibrated oven.
  - Photostability: Expose the solid compound and its solution to a calibrated light source (e.g., ICH-compliant photostability chamber).
- Sample Analysis:
  - At specified time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples if necessary.

- Analyze all samples, including an unstressed control, by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. A mass spectrometry (MS) detector is highly recommended for identifying the mass of degradation products.
- Example HPLC Conditions (Starting Point):
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  - Mobile Phase: Gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at a suitable wavelength (e.g., 220 nm) and/or MS.
- Data Interpretation:
  - Compare the chromatograms of stressed samples to the control.
  - Calculate the percentage of degradation by the decrease in the peak area of the parent compound.
  - Characterize the degradation products based on their retention times, UV spectra, and mass spectral data. This information helps to confirm the degradation pathways outlined in Section 3.0.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Ethylphenylboronic acid 90002-36-1 [sigmaaldrich.com]
- 2. 2-ETHYLPHENYLBORONIC ACID CAS#: 90002-36-1 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. chemical-label.com [chemical-label.com]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. fishersci.com [fishersci.com]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. aub.edu.lb [aub.edu.lb]
- To cite this document: BenchChem. [Stability and proper storage conditions for 2-Ethylphenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151141#stability-and-proper-storage-conditions-for-2-ethylphenylboronic-acid]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)